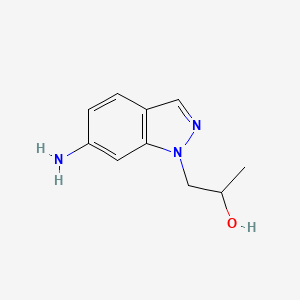![molecular formula C13H19N3O4S B13319505 2-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B13319505.png)
2-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide is an organic compound that features a nitro group, a piperidine ring, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide typically involves the following steps:
Nitration of Benzene Sulfonamide: The initial step involves the nitration of benzene sulfonamide to introduce the nitro group. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Alkylation: The next step involves the alkylation of the nitrated benzene sulfonamide with 2-(piperidin-3-yl)ethyl bromide. This reaction is typically carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group in 2-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Reduction: 2-Amino-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
2-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting bacterial infections or cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, especially those containing sulfonamide and piperidine moieties.
Biological Studies: The compound can be used in studies investigating the biological activity of nitro and sulfonamide groups in various biological systems.
Mechanism of Action
The mechanism of action of 2-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide is primarily determined by its functional groups:
Nitro Group: The nitro group can undergo bioreduction to form reactive intermediates that can interact with biological macromolecules, leading to cytotoxic effects.
Sulfonamide Group: Sulfonamides are known to inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Nitro-N-[2-(piperidin-4-yl)ethyl]benzene-1-sulfonamide: Similar structure but with the piperidine ring attached at a different position.
2-Nitro-N-[2-(morpholin-3-yl)ethyl]benzene-1-sulfonamide: Contains a morpholine ring instead of a piperidine ring.
2-Nitro-N-[2-(pyrrolidin-3-yl)ethyl]benzene-1-sulfonamide: Contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness
The unique combination of a nitro group, a piperidine ring, and a sulfonamide group in 2-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C13H19N3O4S |
|---|---|
Molecular Weight |
313.37 g/mol |
IUPAC Name |
2-nitro-N-(2-piperidin-3-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H19N3O4S/c17-16(18)12-5-1-2-6-13(12)21(19,20)15-9-7-11-4-3-8-14-10-11/h1-2,5-6,11,14-15H,3-4,7-10H2 |
InChI Key |
DOJVHBVUQRGAGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-Amino-3-(2-methylcyclopropyl)-1H-pyrazol-1-YL]ethan-1-OL](/img/structure/B13319439.png)

![(Oxolan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13319454.png)
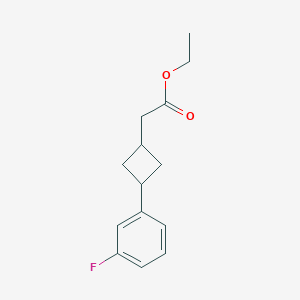
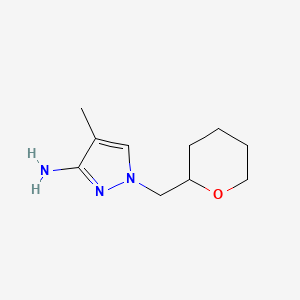

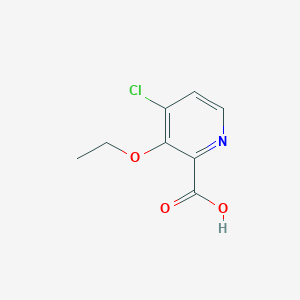

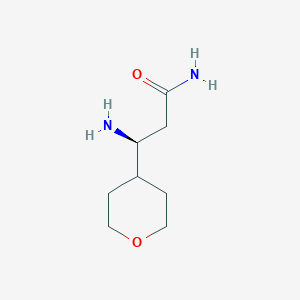
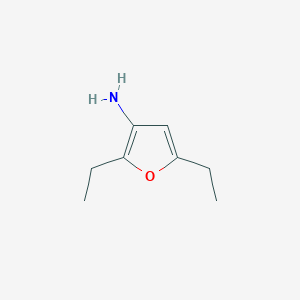
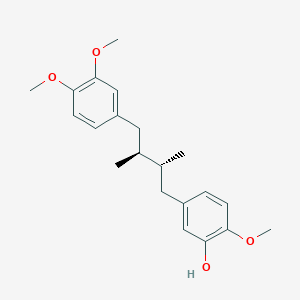
![N-[(4-bromothiophen-2-yl)methyl]-6-fluoropyridin-2-amine](/img/structure/B13319499.png)
